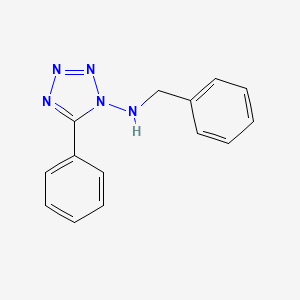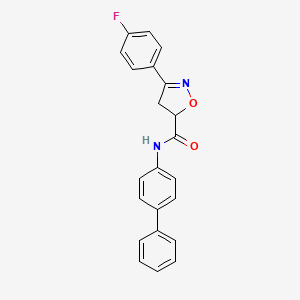![molecular formula C15H8F3NO2S B4644424 2,2,2-trifluoro-1-[1-(2-thienylcarbonyl)-1H-indol-3-yl]ethanone](/img/structure/B4644424.png)
2,2,2-trifluoro-1-[1-(2-thienylcarbonyl)-1H-indol-3-yl]ethanone
説明
2,2,2-trifluoro-1-[1-(2-thienylcarbonyl)-1H-indol-3-yl]ethanone, commonly known as TFET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFET is a derivative of indole and is often used in research as a fluorescent probe due to its unique properties.
作用機序
TFET works by selectively binding to specific target molecules, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the target molecule's activity or concentration in real-time. The mechanism of action of TFET is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorophore to a nearby acceptor molecule.
Biochemical and Physiological Effects:
TFET has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that TFET should be used with caution in experiments involving live cells or organisms, as high concentrations of TFET can cause cellular damage.
実験室実験の利点と制限
One of the main advantages of TFET is its high selectivity and sensitivity for target molecules. TFET can detect target molecules at low concentrations and in real-time, making it a valuable tool for studying biological processes. Additionally, TFET is relatively easy to synthesize and can be used in a variety of experimental settings.
However, TFET also has some limitations. It is important to note that TFET is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, TFET can only be used to study target molecules that have a specific binding site for the probe.
将来の方向性
There are several potential future directions for TFET research. One area of interest is the development of new biosensors using TFET as a fluorescent probe. These biosensors could be used to detect a wide range of biomolecules, including disease markers and environmental pollutants. Additionally, TFET could be used in the development of new imaging techniques for studying biological processes in real-time.
Conclusion:
In conclusion, TFET is a promising compound with a wide range of potential applications in scientific research. Its unique fluorescent properties make it a valuable tool for studying biological processes, and its relatively simple synthesis method makes it accessible to researchers. While there are still some limitations to TFET, its potential for future research is significant, and it is likely to continue to be an important tool for studying biological processes in the years to come.
科学的研究の応用
TFET has been extensively used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways. TFET has also been used in the development of biosensors for the detection of various biomolecules, including glucose and ATP.
特性
IUPAC Name |
2,2,2-trifluoro-1-[1-(thiophene-2-carbonyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2S/c16-15(17,18)13(20)10-8-19(11-5-2-1-4-9(10)11)14(21)12-6-3-7-22-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLISTZKBPGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CS3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-5,6-diphenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-3(2H)-pyridazinone](/img/structure/B4644341.png)
![N-isobutyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4644347.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4644354.png)

![2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide](/img/structure/B4644362.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4644370.png)

![(3S)-3-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4644411.png)
![ethyl 2-(cyclopropyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4644415.png)

![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4644426.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4644436.png)
![7-(4-methoxybenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644437.png)
![9-tert-butyl-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4644440.png)